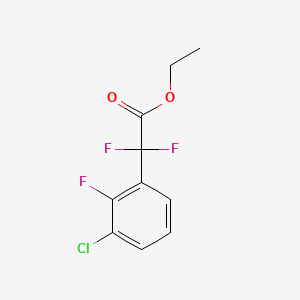

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

Description

Structural Characteristics and Classification

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate belongs to the class of difluoroacetate esters, representing a specialized category within organofluorine chemistry. The compound features a central difluoroacetate functional group bonded to a substituted phenyl ring bearing both chlorine and fluorine substituents. The molecular architecture demonstrates the sophisticated nature of modern halogenated organic compounds, where multiple halogen atoms are strategically positioned to influence both electronic properties and molecular geometry.

The structural framework consists of three primary components: an ethyl ester group, a difluoroacetate moiety, and a 3-chloro-2-fluorophenyl substituent. The phenyl ring exhibits a specific substitution pattern with fluorine at the ortho position and chlorine at the meta position relative to the point of attachment to the difluoroacetate group. This particular arrangement creates a unique electronic environment that influences the compound's reactivity and stability profiles.

The compound's classification as a difluoroacetate ester places it within a broader family of fluorinated carboxylic acid derivatives that have gained prominence in synthetic chemistry. The presence of multiple halogen atoms, specifically three fluorine atoms and one chlorine atom, qualifies this molecule as a polyhaloorganofluorine compound, representing an advanced example of modern halogen chemistry applications.

| Structural Component | Chemical Feature | Position |

|---|---|---|

| Aromatic Ring | Phenyl group | Central core |

| Fluorine Substituent | Halogen atom | Ortho position (position 2) |

| Chlorine Substituent | Halogen atom | Meta position (position 3) |

| Difluoroacetate Group | Ester functional group | Alpha position |

| Ethyl Group | Alkyl ester chain | Terminal position |

Physicochemical Properties and Identification Parameters

The physicochemical characteristics of this compound reflect the influence of multiple halogen substituents on molecular properties. The compound exhibits a molecular formula of carbon ten hydrogen eight chlorine one fluorine three oxygen two, corresponding to a molecular weight of 252.62 grams per mole. This molecular weight places the compound within the range typical of substituted aromatic esters while reflecting the substantial contribution of halogen atoms to the overall molecular mass.

The compound's identification parameters include several key spectroscopic and structural identifiers that facilitate its characterization and recognition in analytical applications. The canonical Simplified Molecular Input Line Entry System notation is represented as CCOC(=O)C(C1=C(C(=CC=C1)Cl)F)(F)F, providing a standardized method for digital representation of the molecular structure. The International Union of Pure and Applied Chemistry name systematically describes the compound as this compound, reflecting the standard nomenclature conventions for complex organic molecules.

Storage requirements for this compound indicate optimal preservation conditions at temperatures between 2 and 8 degrees Celsius, suggesting moderate thermal stability typical of fluorinated organic compounds. The recommended storage conditions reflect the need to maintain compound integrity and prevent degradation that might occur at elevated temperatures or under adverse environmental conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₈ClF₃O₂ | - |

| Molecular Weight | 252.62 | g/mol |

| Storage Temperature | 2-8 | °C |

| Chemical Abstracts Service Number | 1215205-78-9 | - |

| Molecular Descriptor Language Number | MFCD13195685 | - |

The compound's topological polar surface area has been calculated as 26.3 square angstroms, indicating relatively low polarity despite the presence of multiple electronegative halogen atoms. The logarithm of the partition coefficient has been determined as 3.134, suggesting moderate lipophilicity that may influence the compound's solubility characteristics and potential biological interactions. These parameters provide essential information for understanding the compound's behavior in various chemical and biological systems.

Historical Context in Organofluorine Chemistry Research

The development of this compound represents a culmination of nearly two centuries of advancement in organofluorine chemistry, a field that has evolved from simple halogen exchange reactions to sophisticated synthetic methodologies. The historical foundation of organofluorine chemistry traces back to 1835, when Dumas and Péligot first synthesized an organofluorine compound by preparing methyl fluoride from dimethyl sulfate, establishing the earliest precedent for incorporating fluorine atoms into organic molecules.

Alexander Borodin's pioneering work in 1862 introduced the concept of halogen exchange reactions, demonstrating the first nucleophilic replacement of a different halogen atom by fluoride. This fundamental reaction type became a cornerstone methodology that would later enable the synthesis of complex polyfluorinated compounds like this compound. Borodin's approach of acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride established the methodological foundation for subsequent developments in fluoroaromatic chemistry.

The evolution toward difluoroacetate compounds specifically builds upon advances in fluorination chemistry that occurred throughout the twentieth century. Frédéric Swarts introduced antimony fluoride as a fluorine source in 1898, providing alternative pathways for fluorine incorporation that would prove essential for developing complex fluorinated esters. The methodology for introducing multiple fluorine atoms into organic molecules progressed significantly during this period, laying the groundwork for the sophisticated polyfluorinated structures exemplified by contemporary compounds.

| Historical Period | Key Development | Relevance to Difluoroacetates |

|---|---|---|

| 1835 | First organofluorine synthesis | Established fluorine incorporation principles |

| 1862 | Halogen exchange methodology | Enabled aromatic fluorination approaches |

| 1898 | Alternative fluorination reagents | Expanded synthetic accessibility |

| Mid-20th Century | Industrial fluorochemistry | Facilitated complex structure synthesis |

| Contemporary Era | Polyfluorinated compounds | Direct application to current research |

The contemporary significance of this compound within organofluorine chemistry reflects the field's maturation into a sophisticated discipline capable of producing highly specialized molecular architectures. The compound exemplifies the advanced state of modern fluorine chemistry, where multiple halogen atoms can be precisely positioned within complex molecular frameworks to achieve specific property profiles and research applications.

Properties

IUPAC Name |

ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEUDNYLGVZEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681958 | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-78-9 | |

| Record name | Ethyl 3-chloro-α,α,2-trifluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents like DMSO and DMF enhance nucleophilicity and stabilize intermediates. DMSO, in particular, improves yields in transesterification by coordinating with alkali metal ions.

Temperature and Time

Elevated temperatures (70–120°C) accelerate reaction kinetics but risk decomposition. For radical reactions, maintaining 50–60°C minimizes radical recombination.

Catalytic Systems

-

Base Catalysts: K₂CO₃ and NaH are optimal for nucleophilic substitutions.

-

Radical Mediators: Na₂S₂O₄ outperforms other reductants in minimizing byproducts.

Purification and Characterization

Purification Techniques:

-

Distillation: Effective for isolating the ester from unreacted starting materials (bp: 150–160°C at 10 mmHg).

-

Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.

Characterization Data:

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.20–7.45 (m, 3H, Ar-H).

-

¹⁹F NMR (CDCl₃): δ -112.5 (dd, 2F, CF₂), -118.2 (s, 1F, Ar-F).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 82 | 95 | Moderate |

| Radical-Mediated | 70 | 90 | Low |

| Transesterification | 90 | 98 | High |

Advantages/Disadvantages:

Scientific Research Applications

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes or receptors involved in disease pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Reactivity Insights

- Halogen Position: 3-Chloro-2-fluoro substitution (target compound) introduces both inductive (-I) and resonance (-R) effects, enhancing electrophilic aromatic substitution (EAS) reactivity compared to monosubstituted analogs. Bromine vs. Chlorine: Brominated derivatives (e.g., 3-Br in CAS 885068-75-7) exhibit greater molar mass and lipophilicity, favoring membrane permeability in drug design. Di- vs.

Biological Activity

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate (CAS No. 1215205-78-9) is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique chemical structure, characterized by a difluoroacetate moiety and a chlorofluorophenyl group, suggests interesting biological properties that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF3O2, which includes:

- Chlorine (Cl) and Fluorine (F) atoms: These halogens are known to enhance the metabolic stability and bioavailability of compounds in drug development.

- Difluoroacetate group : This moiety is often associated with increased reactivity and potential biological activity.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can provide insights into its pharmacological profile.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate | C10H8ClF3O2 | Similar structure but different fluorine position |

| Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | Contains a trifluoromethyl group instead of chlorofluorophenyl |

| Methyl 4-(chlorobenzoyl)benzoate | C10H9ClO3 | Lacks fluorine atoms but has similar ester functionality |

The unique combination of halogens in this compound may enhance its reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study on halogenated phenyl compounds indicated that those with fluorine substituents exhibited enhanced antibacterial activity against various strains of bacteria. Although specific data for this compound is lacking, it is reasonable to hypothesize similar effects due to its structural characteristics.

- Anti-inflammatory Effects :

- Anticancer Potential :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.